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molecular formula C11H15BrO B7867275 1-Bromo-4-(butoxymethyl)benzene CAS No. 133842-36-1

1-Bromo-4-(butoxymethyl)benzene

Cat. No. B7867275
M. Wt: 243.14 g/mol
InChI Key: BVYYBXJRMKFITN-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

To a solution of 4-bromobenzyl alcohol (10.0 g, 53.5 mmol) in N,N-dimethylformamide (200 mL) was added sodium hydride (3.08 g, 64.2 mmol, 50% in oil) at 0° C. This mixture was stirred for 5 minutes at 0° C., and 1-bromobutane (7.47 mL, 69.3 mmol) was added thereto at 0° C. This mixture was stirred for 40 minutes at room temperature and then stirred for 25 minutes at 70° C. The reaction solution was partitioned into water and ethyl acetate at 0° C. The organic layer was washed with water and saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=20:1) to obtain the title compound (11.5 g, 89%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.47 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.[H-].[Na+].Br[CH2:13][CH2:14][CH2:15][CH3:16]>CN(C)C=O>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][O:7][CH2:13][CH2:14][CH2:15][CH3:16])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(CO)C=C1
Name
Quantity
3.08 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
7.47 mL
Type
reactant
Smiles
BrCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred for 5 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
STIRRING
Type
STIRRING
Details
This mixture was stirred for 40 minutes at room temperature
Duration
40 min
STIRRING
Type
STIRRING
Details
stirred for 25 minutes at 70° C
Duration
25 min
CUSTOM
Type
CUSTOM
Details
The reaction solution was partitioned into water and ethyl acetate at 0° C
WASH
Type
WASH
Details
The organic layer was washed with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (heptane:ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)COCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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